molecular formula C10H17N5 B11896619 2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B11896619
M. Wt: 207.28 g/mol
InChI Key: KAEVPTQMVBZANV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylpiperidine followed by hydrazine hydrate treatment. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones .

Scientific Research Applications

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H17N5/c1-8-2-6-15(7-3-8)10-9(14-11)12-4-5-13-10/h4-5,8H,2-3,6-7,11H2,1H3,(H,12,14)

InChI Key

KAEVPTQMVBZANV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2NN

Origin of Product

United States

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